Vanitrope

Description

Structure

3D Structure

Propriétés

IUPAC Name |

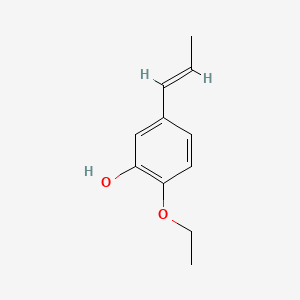

2-ethoxy-5-prop-1-enylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,5-8,12H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADIRXJQODWKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047727 | |

| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 2-ethoxy-5-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94-86-0 | |

| Record name | Propenylguaethol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-ethoxy-5-(1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethoxy-5-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-5-prop-1-enylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethoxy 5 1 Propenyl Phenol and Analogues

Historical and Contemporary Routes from Precursor Molecules

The synthesis of Vanitrope typically involves modifying the structure of readily available phenolic compounds.

Safrole-based Transformations and Optimizations

While direct synthesis of this compound from safrole (a methylenedioxyphenyl compound) is not explicitly detailed in the search results, safrole is a related phenylpropene that undergoes various transformations in organic synthesis, often involving the propenyl side chain or modifications to the aromatic ring tcichemicals.com. Safrole has been used in the preparation of ethyl vanillin (B372448), a related compound, through processes involving isomerization and reaction steps google.com. Given the structural similarity between safrole and this compound precursors like isoeugenol (B1672232), it is plausible that safrole could serve as a starting material through ring-opening of the methylenedioxy group to yield a catechol derivative, followed by selective ethylation and propenyl isomerization. However, specific optimized routes to this compound directly from safrole were not found in the provided search results.

Eugenol-derived Synthesis Strategies

Eugenol (B1671780) (4-allyl-2-methoxyphenol) is a common natural precursor for the synthesis of this compound evitachem.com. The synthesis from eugenol typically involves ethylation and subsequent isomerization and demethylation steps scentree.coscentree.co. One described method involves the ethylation of eugenol using diethyl carbonate evitachem.com. Another approach involves the isomerization of the allyl side chain of ethyl eugenol ether (1-ethoxy-2-methoxy-4-allyl benzene) to the propenyl group, followed by saponification and demethylation chemicalbook.com. Alkaline hydrolysis of 1-ethoxy-2-methoxy-4-propenylbenzene (ethyl isoeugenol ether) in ethanol (B145695) or methanol (B129727) solution at elevated temperatures and pressure, or in ethylene (B1197577) glycol at normal pressure with heating, is also a reported synthesis method chemicalbook.combdmaee.netgoogle.com.

| Starting Material | Reagents/Conditions | Product | Notes | Source |

| Eugenol | Ethylation with diethyl carbonate | This compound | Requires controlled temperature and pressure. | evitachem.com |

| Ethyl Eugenol Ether | Isomerization, Saponification, Demethylation (Alkali) | This compound | Involves transposition of the double bond. | chemicalbook.com |

| 1-ethoxy-2-methoxy-4-propenylbenzene | Alkaline hydrolysis (Ethanol/Methanol, 150-190°C, pressure) or (Ethylene glycol, heating) | 2-Ethoxy-5-(1-propenyl)phenol (this compound) | Yields semi-crude or purified product. | chemicalbook.combdmaee.netgoogle.com |

Catechol and Guaiacol (B22219) Pathways

Catechol (1,2-dihydroxybenzene) and guaiacol (2-methoxyphenol) are also relevant precursors for the synthesis of related ethoxyphenols, which could potentially be intermediates or analogues of this compound. The synthesis of 2-ethoxyphenol, an analogue, can be achieved by the alkylation of catechol with diethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) tdcommons.orggoogleapis.com. This reaction selectively alkylates one of the hydroxyl groups tdcommons.org. While direct routes to this compound from catechol or guaiacol involving the introduction of the propenyl group were not extensively detailed in the provided results, these compounds serve as foundational structures for creating the ethoxy- and hydroxyl-substituted aromatic ring system present in this compound. The condensation of guaiacol and propionaldehyde (B47417) followed by thermal splitting has been explored for the production of propenyl phenols, although this process can yield propyl guaiacol instead of the desired propenyl isomer under certain conditions google.com.

Chemo-Enzymatic and Biocatalytic Approaches to Structurally Related Compounds

Chemo-enzymatic and biocatalytic methods offer alternative routes for synthesizing phenylpropene derivatives, including potential analogues of this compound. These approaches often involve enzymes like lipases for steps such as epoxidation and hydrolysis frontiersin.org. For instance, a two-step chemo-enzymatic method has been developed for synthesizing oxygenated derivatives of propenylbenzenes, starting from compounds like isosafrole frontiersin.org. This method utilizes lipase-catalyzed epoxidation followed by epoxide hydrolysis to yield corresponding diols frontiersin.org. While this compound itself was not explicitly synthesized using these specific chemo-enzymatic routes in the provided results, these methodologies demonstrate the potential for using biocatalysis in the synthesis of structurally related phenolic compounds with propenyl side chains. Enzymes, such as laccase, have also been explored for the oxidation and dimerization of phenolic compounds like 2,6-dimethoxyphenol (B48157) researchgate.net.

Green Chemistry Principles and Sustainable Synthesis Paradigms

The application of green chemistry principles in the synthesis of compounds like this compound is an area of growing interest, aiming to reduce environmental impact and improve sustainability. While specific details on the "green" synthesis of this compound were limited in the search results, the use of biocatalytic methods (Section 2.2) aligns with green chemistry principles by potentially reducing the need for harsh chemicals and conditions. echemi.com mentions that adopting multidisciplinary technologies can help meet the demand for green production while improving product quality and economic benefits and reducing industrial pollution. Research into sustainable synthesis often focuses on using renewable starting materials and developing more efficient and less wasteful processes researchgate.net.

Stereoselective and Regioselective Synthesis of Isomeric Forms

This compound contains a propenyl group which can exist as (E) and (Z) isomers, and the compound itself can exist as different forms based on the configuration of this double bond chemicalbook.com. The synthesis methods described often yield a mixture of these isomers, or favor one over the other depending on the reaction conditions chemicalbook.com. Controlling the stereochemistry (E/Z isomerism) and regiochemistry (position of substituents on the aromatic ring) during synthesis is crucial for obtaining the desired product with high purity and specific properties. While the provided search results mention the existence of (E)- and (Z)-Vanitrope and their different melting points chemicalbook.com, detailed strategies specifically for the stereoselective or regioselective synthesis of this compound were not extensively described. However, research in stereoselective synthesis of related neolignans and other organic molecules highlights the use of chiral auxiliaries, specific catalysts, and controlled reaction conditions to achieve desired stereochemical outcomes tandfonline.comconicet.gov.arresearchgate.net. Applying such strategies to this compound synthesis would involve designing routes that favor the formation of a specific propenyl isomer or control the position of the ethoxy and hydroxyl groups on the aromatic ring.

Molecular Structure Elucidation and Conformational Analysis of 2 Ethoxy 5 1 Propenyl Phenol

Application of Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental to the structural elucidation of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, it is possible to deduce a wealth of structural information.

Based on the known structure of 2-ethoxy-5-(1-propenyl)phenol, the expected resonances in the ¹H and ¹³C NMR spectra can be predicted. The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the protons of the propenyl group, and the ethoxy group. The coupling patterns between adjacent protons would provide information about their relative positions. The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the carbons of the propenyl side chain, and the ethoxy group, with their chemical shifts indicating their electronic environment.

Table 1: Predicted NMR Spectral Data for Vanitrope (Note: This is a predicted table based on the known structure, as experimental data is not fully available in the public domain.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 | 110 - 130 |

| Propenyl CH=CH | 5.5 - 6.5 | 120 - 135 |

| Phenolic OH | Variable | - |

| Ethoxy OCH₂ | ~4.0 | ~64 |

| Propenyl CH₃ | ~1.8 | ~18 |

| Ethoxy CH₃ | ~1.4 | ~15 |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, offer deeper structural insights. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve cleavage of the ethoxy group and fragmentation of the propenyl side chain. Experimental MS/MS data for the deprotonated molecule [M-H]⁻ shows a precursor ion at m/z 177.0921 and significant fragment ions at m/z 161.0607 and 121.0295. nih.gov

Table 2: Experimental MS/MS Fragmentation Data for this compound ([M-H]⁻)

| m/z of Precursor Ion | m/z of Fragment Ions | Relative Abundance (%) |

| 177.0921 | 161.0607 | 100 |

| 177.0921 | 55.88 | |

| 121.0295 | 9.60 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the phenolic -OH group, the aromatic C-H and C=C bonds, the C-O bonds of the ether and phenol (B47542), and the C-H bonds of the alkyl groups. A vapor phase IR spectrum is available from Sigma-Aldrich, though specific peak assignments are not publicly detailed. nih.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound (Note: This is a predicted table based on functional group analysis, as experimental data is not fully available in the public domain.)

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ether & Phenol) | Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The phenolic ring and the propenyl group in this compound constitute a chromophore that absorbs UV light. While specific experimental UV-Vis data for this compound is not widely published, it is expected to have an absorption maximum (λmax) in the UV region. The exact position of the λmax would be influenced by the substitution pattern on the aromatic ring and the presence of the phenolic hydroxyl and ethoxy groups. Spectrophotometric methods can be developed for the quantification of phenolic compounds like this compound.

Crystallographic Studies and Solid-State Structural Investigations

To date, there are no publicly available reports of single-crystal X-ray diffraction studies for 2-ethoxy-5-(1-propenyl)phenol. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise solid-state conformation, which would be provided by X-ray crystallography, is not known. Such studies would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding from the phenolic group, that govern the packing of the molecules in the crystalline state.

Conformational Dynamics and Energy Landscape Exploration

A comprehensive understanding of the conformational dynamics of this compound, which involves the rotation around its single bonds, would require computational chemistry studies. Techniques such as molecular mechanics and quantum mechanical calculations could be used to explore the potential energy surface of the molecule. These studies would identify the low-energy conformers and the energy barriers between them. Key areas of conformational flexibility in this compound include the orientation of the ethoxy group and the rotation around the single bond connecting the propenyl group to the aromatic ring. However, specific computational studies focusing on the conformational analysis of this compound are not currently found in the published scientific literature.

Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level

Elucidation of Olfactory Receptor Binding and Activation Mechanisms

The perception of odorants like Vanitrope begins with their interaction with olfactory receptors located in the nasal cavity. These receptors are G protein-coupled receptors (GPCRs) expressed on olfactory sensory neurons (OSNs). creative-biolabs.comwikipedia.org When an odorant molecule binds to a specific olfactory receptor, it triggers a conformational change in the receptor protein. creative-biolabs.comwikipedia.org This structural change initiates an intracellular signaling cascade crucial for olfactory perception. creative-biolabs.comwikipedia.org While the specific olfactory receptors that bind this compound have not been explicitly identified in the provided search results, the general mechanism involves the odorant binding to a receptor protein, leading to its activation. creative-biolabs.comwikipedia.org This binding is influenced by the physicochemical properties of the odorant molecule. wikipedia.org

Signal Transduction Pathways Associated with Olfactory Perception

Following the binding of an odorant to an olfactory receptor, a signal transduction pathway is activated within the olfactory sensory neuron. In vertebrates, this typically involves the activated receptor binding to and activating an olfactory-specific G protein (Gαolf and/or Gs). wikipedia.orggenome.jpnih.gov This G protein then activates adenylyl cyclase type III (AC3), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). wikipedia.orggenome.jpnih.govfrontiersin.org The increase in intracellular cAMP levels is a key step in the pathway. genome.jpnih.govfrontiersin.org cAMP then binds to cyclic nucleotide-gated (CNG) ion channels, causing them to open. genome.jpnih.govfrontiersin.org This opening allows an influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the cell, leading to depolarization of the olfactory receptor neuron. genome.jpnih.govfrontiersin.org The influx of calcium can further activate calcium-activated chloride channels, enhancing depolarization. genome.jpnih.govfrontiersin.org Elevated intracellular calcium also contributes to adaptation by inhibiting adenylyl cyclase activity and down-regulating the affinity of CNG channels for cAMP. genome.jp The signal transduction pathway initiated by odorant binding ultimately translates the chemical signal into an electrical signal that can be transmitted to the brain for processing. genome.jpresearchgate.net

Neural Correlates of Olfactory Processing and Memory Formation

The electrical signals generated by olfactory sensory neurons are transmitted to the olfactory bulb and then to various regions of the brain for processing. researchgate.net Studies using functional magnetic resonance imaging (fMRI) have investigated the neural processing underlying the perception of this compound and structurally similar odorants like vanillin (B372448) and vanillyl ethyl ether (VEE). researchgate.netresearchgate.net These studies have revealed distinct activation patterns in brain regions associated with olfactory processing, memory retrieval, and odor recognition, even when psychophysical ratings of intensity, pleasantness, and familiarity are similar among the odorants. researchgate.netresearchgate.net

Specifically, research indicates that the perception of vanillin, compared to this compound and VEE, leads to increased activations in the parahippocampal gyrus and the left amygdala. researchgate.netresearchgate.netresearchgate.netresearchgate.net This suggests a link between emotional responses and familiarity, particularly in the context of vanillin's resemblance to the familiar scent of vanilla. researchgate.netresearchgate.netresearchgate.netresearchgate.net The orbitofrontal cortex may be involved in differentiating odors and linking them to familiar aromas, while the hippocampus might play a role in consolidating odor-induced memories. researchgate.netresearchgate.net The findings underscore the complex interplay between olfactory perception, emotional processing, and memory consolidation in the brain. researchgate.netresearchgate.net Olfactory information is involved in memory formation, and the hippocampus and olfactory bulb are neural structures that undergo changes related to olfactory memory. researchgate.netwikipedia.org

Structure-Activity Relationship (SAR) Studies for Olfactory Modulation

While detailed SAR studies specifically focused on this compound's olfactory modulation are not extensively detailed in the provided search results, the comparative analysis with structurally similar odorants (Section 4.5) implicitly touches upon SAR. The fact that structurally similar compounds like vanillin, this compound, and vanillyl ethyl ether, despite having similar psychophysical ratings, elicit distinct neural activation patterns suggests that subtle differences in their chemical structures lead to variations in how they are processed by the olfactory system. researchgate.netresearchgate.net This highlights the principle of SAR, where variations in chemical structure influence biological activity, in this case, olfactory perception and neural processing. The distinct responses elicited by structurally similar odorants across the olfactory receptor repertoire further support the importance of structural differences in determining olfactory responses. nih.gov

Comparative Analysis of Receptor Interactions with Structurally Similar Odorants

Comparative studies involving this compound often include structurally similar compounds such as vanillin and vanillyl ethyl ether (VEE). researchgate.netresearchgate.net These compounds share structural elements with this compound but have subtle differences in their functional groups or alkyl chains. For instance, vanillin has a methoxy (B1213986) group where this compound has an ethoxy group, and vanillin has an aldehyde group where this compound has a propenyl group attached to the phenyl ring. Ethylvanillin is a homologue of vanillin with an ethoxy group instead of a methoxy group. wikipedia.orgatamanchemicals.com

Despite the structural similarities and often comparable psychophysical ratings (intensity, pleasantness, familiarity), these compounds can elicit different responses at the neural level. researchgate.netresearchgate.net As mentioned in Section 4.3, vanillin shows increased activation in the parahippocampal gyrus and left amygdala compared to this compound and VEE, suggesting differential processing related to familiarity and emotion. researchgate.netresearchgate.netresearchgate.netresearchgate.net This indicates that even small structural variations among similar odorants can lead to distinct patterns of receptor activation and subsequent neural processing, contributing to the brain's ability to discriminate between closely related smells. researchgate.netresearchgate.netnih.gov The olfactory system's capacity to differentiate between a wide range of odorants, including structurally similar ones, relies on a complex network of receptors and sophisticated signal processing. mdpi.com

Derivatization Strategies and Functional Group Transformations of 2 Ethoxy 5 1 Propenyl Phenol

Targeted Modifications for Enhanced Research Utility

Targeted modifications of Vanitrope can be performed to enhance its utility in various research applications. While specific examples of this compound modifications for enhanced research utility are not extensively detailed in the provided search results, the general principles of functional group transformations apply. The phenolic hydroxyl group can undergo reactions such as esterification or etherification. The alkene moiety is susceptible to reactions like hydrogenation, halogenation, or epoxidation. The ether linkage is generally more stable but can be cleaved under specific conditions.

These modifications can lead to derivatives with altered solubility, volatility, or reactivity, making them more suitable for specific experimental techniques or studies, such as investigating molecular interactions or developing new materials.

Synthesis of Labeled Analogues for Mechanistic Probes

The synthesis of labeled analogues of this compound is a valuable strategy for mechanistic studies. By incorporating isotopes such as deuterium, carbon-13, or oxygen-18 into specific positions of the this compound molecule, researchers can trace its metabolic fate, study reaction mechanisms, or investigate its interactions with biological targets.

While direct examples of labeled this compound synthesis were not found, the functional groups present in this compound (phenol, ether, alkene) are amenable to labeling strategies commonly used in organic synthesis. For instance, isotopic labeling could be introduced during the synthesis of the propenyl side chain or the ethoxy group, or by modifying the phenolic hydroxyl group.

Impact of Substituent Effects on Molecular Interactions

The substituents on the phenol (B47542) ring and the nature of the propenyl and ethoxy groups in this compound significantly influence its molecular interactions. The phenolic hydroxyl group can participate in hydrogen bonding, affecting interactions with solvents, receptors, or other molecules. The electronic properties of the substituents on the aromatic ring can alter the acidity of the phenol and influence electrophilic or nucleophilic aromatic substitution reactions.

Studies on related phenolic compounds, such as ferulic acid derivatives, have shown that the position and nature of hydroxyl and methoxy (B1213986) groups on the phenyl ring play a crucial role in reactivity and stereoselectivity in reactions like dimerization acs.org. This suggests that similar substituent effects would be observed in reactions involving this compound, influencing its participation in various chemical transformations and its interactions in complex systems.

Application of Derivatization in Analytical Chemistry

Derivatization plays a crucial role in the analytical chemistry of this compound, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization can improve the volatility of this compound for GC analysis, enhance its detectability by introducing chromophores or fluorophores, or improve its separation on chromatographic columns.

For instance, silylation is a common derivatization technique used for phenols and alcohols to make them more volatile for GC analysis researchgate.net. Acetylation is another method applied for the analysis of phenols in techniques like bio-oil characterization acs.org. While not specifically mentioning this compound, these general methods for derivatizing phenolic compounds are applicable.

HPLC methods for analyzing 2-Ethoxy-5-(1-propenyl)phenol have been developed using reverse phase columns with mobile phases containing acetonitrile, water, and phosphoric acid sielc.com. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid sielc.com. Derivatization could potentially be used in conjunction with these methods to improve sensitivity or selectivity for specific analytical tasks, such as identifying and quantifying this compound in complex matrices like food products smolecule.com.

Solid-phase analytical derivatization, which combines derivatization and extraction, is another approach that could potentially be applied to this compound to enhance sensitivity and specificity in analysis, particularly for functional group analysis researchgate.net.

Advanced Analytical Methodologies for Detection and Quantification of 2 Ethoxy 5 1 Propenyl Phenol

Chromatographic Separations (GC, HPLC) with Advanced Detection Systems

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for separating 2-Ethoxy-5-(1-propenyl)phenol from other compounds in a sample matrix. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase.

GC is commonly used for the analysis of volatile and semi-volatile organic compounds like 2-Ethoxy-5-(1-propenyl)phenol. d-nb.info The compound can be analyzed by GC, often with a purity analysis method specified as >98.0%(GC). tcichemicals.comtcichemicals.com GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is a powerful combination for both separation and detection. researchgate.net For GC analysis, a capillary column, such as an HP-5MS capillary column, is typically used with helium as the carrier gas. modares.ac.irupm.edu.my Temperature programming of the GC oven is employed to achieve optimal separation of different components in a sample. modares.ac.irswst.org

HPLC is another vital technique, particularly useful for less volatile or thermally labile compounds. researchgate.net Reverse phase (RP) HPLC methods with simple conditions using mobile phases containing acetonitrile, water, and phosphoric acid have been developed for the analysis of 2-Ethoxy-5-(1-propenyl)phenol. sielc.comsielc.com For compatibility with mass spectrometry, phosphoric acid in the mobile phase can be replaced with formic acid. sielc.comsielc.com Smaller particle size columns (e.g., 3 µm) can be utilized for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) provides sensitive and selective detection. researchgate.net

Advanced detection systems enhance the capabilities of chromatographic separations. Mass spectrometry (MS) is a prevalent detection method, providing structural information through the fragmentation pattern of the analyte. d-nb.inforesearchgate.net Other detectors, such as FID for GC or UV-Vis detectors for HPLC, are also widely used depending on the nature of the analyte and the required sensitivity.

Mass Spectrometric Techniques for Trace Analysis and Metabolite Profiling

Mass spectrometry plays a critical role in the trace analysis and metabolite profiling of 2-Ethoxy-5-(1-propenyl)phenol. d-nb.infosielc.com GC/MS is an effective technique for the rapid and precise detection of compounds in complex mixtures, including identifying 2-Ethoxy-5-(1-propenyl)phenol in samples like urine or bio-oil. researchgate.netmodares.ac.irtdx.cat The technique allows for the identification of compounds based on their unique mass spectra and retention times. researchgate.net

In metabolite profiling, MS techniques help identify and quantify metabolites of 2-Ethoxy-5-(1-propenyl)phenol in biological samples. This involves analyzing complex matrices, often requiring sample preparation techniques like solid phase extraction (SPE) or microextraction before GC/MS analysis. researchgate.net High-resolution mass spectrometry (HRMS) can provide more accurate mass measurements, aiding in the confident identification of metabolites. acs.org Tandem mass spectrometry (MS/MS or MSn) provides even greater selectivity and sensitivity by fragmenting selected ions and analyzing the resulting fragments, which is particularly useful for trace analysis and confirming the identity of analytes in complex matrices. uni-due.de

Predicted Collision Cross Section (CCS) values, obtainable through certain MS techniques, can provide additional structural information and aid in compound identification. uni.luuni.lu

Development of Specific Spectrophotometric and Electrochemical Assays

While chromatographic and mass spectrometric methods are dominant, spectrophotometric and electrochemical assays can also be developed for the detection and quantification of phenolic compounds, including potentially 2-Ethoxy-5-(1-propenyl)phenol.

Spectrophotometric methods typically involve reactions that produce a colored product that can be measured by UV-Vis spectroscopy. These methods can be simple and cost-effective for routine analysis, although they may lack the specificity of chromatographic or MS techniques, especially in complex samples.

Electrochemical methods measure the electrical properties of an analyte, such as current or voltage, resulting from a chemical reaction. Phenolic compounds can undergo electrochemical oxidation, and this property can be exploited for their detection and quantification using techniques like voltammetry. researchgate.net The development of modified electrodes or specific assay conditions can enhance the sensitivity and selectivity for a particular analyte. researchgate.net While general electrochemical methods for phenols exist, specific assays for 2-Ethoxy-5-(1-propenyl)phenol would require dedicated method development and validation.

Microextraction Techniques and Sample Preparation Enhancements

Effective sample preparation is crucial for the accurate analysis of 2-Ethoxy-5-(1-propenyl)phenol, especially at low concentrations or in complex matrices. Microextraction techniques offer simplified and miniaturized approaches compared to traditional extraction methods, often reducing solvent usage and sample volume. d-nb.infouni-due.deresearchgate.net

Solid-Phase Microextraction (SPME) is a widely used solvent-free microextraction technique that integrates sampling, extraction, concentration, and sample introduction into a single step. d-nb.infouni-due.de SPME fibers coated with different polymeric phases can extract volatile and semi-volatile organic compounds from various matrices, including headspace above solid or liquid samples. d-nb.infoupm.edu.myswst.orgresearchgate.net Headspace SPME (HS-SPME) coupled with GC/MS has been applied for the analysis of volatile components in different samples. d-nb.infoupm.edu.my

Other microextraction techniques, such as liquid-liquid microextraction (LLME) or microextraction by packed sorbent (MEPS), can also be employed depending on the sample matrix and the properties of the analyte. researchgate.netresearchgate.net These techniques aim to selectively extract and concentrate the target compound, minimizing matrix interference and improving detection limits. d-nb.infouni-due.de

Sample preparation enhancements can also involve derivatization steps, particularly before GC analysis, to improve the volatility, thermal stability, or detector response of 2-Ethoxy-5-(1-propenyl)phenol or its metabolites. acs.org

Computational Chemistry and Theoretical Modeling of 2 Ethoxy 5 1 Propenyl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. These methods can provide insights into molecular orbitals, charge distribution, spectroscopic properties, and reaction pathways. Based on the available search results, specific detailed quantum chemical calculations focused solely on the electronic structure and reactivity of 2-Ethoxy-5-(1-propenyl)phenol were not prominently found.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics simulations are used to study the time-dependent behavior of molecular systems, including the interactions between small molecules and biomolecules like proteins or cell membranes. These simulations can help understand binding mechanisms, conformational changes, and diffusion processes. Search results did not yield specific studies detailing molecular dynamics simulations of 2-Ethoxy-5-(1-propenyl)phenol interacting with biomolecules.

In Silico Screening and Virtual Ligand Design for Olfactory Receptors

In silico screening and virtual ligand design techniques are computational methods used to identify potential ligands for biological targets, such as olfactory receptors, based on their structure and predicted binding affinity. These methods can involve docking simulations and pharmacophore modeling. Information specifically on the in silico screening or virtual ligand design of 2-Ethoxy-5-(1-propenyl)phenol for olfactory receptors was not found in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Modeling

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a correlation between the structural properties of molecules and their biological activity. Chemoinformatics involves the use of computational and informational techniques to analyze chemical data. While Vanitrope is known for its sensory properties, specific detailed QSAR or chemoinformatics modeling studies focusing exclusively on 2-Ethoxy-5-(1-propenyl)phenol were not identified in the search results.

Conformational Analysis and Molecular Mechanics Studies

Conformational analysis investigates the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds, and their relative energies. Molecular mechanics uses classical physics principles and force fields to calculate the energy of a molecule as a function of its conformation. Studies specifically detailing the conformational analysis or molecular mechanics simulations of 2-Ethoxy-5-(1-propenyl)phenol were not found in the provided search results.

Emerging Research Applications and Future Directions

Development as a Chemical Probe for Olfactory System Research

Vanitrope has been utilized in scientific investigations to explore the intricacies of the olfactory system. Studies have employed this compound to probe olfactory perception and the associated neural processing within the brain. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua By examining the effects of this compound, researchers aim to gain insights into how the olfactory system detects and processes odor information. Its application in functional magnetic resonance imaging (fMRI) studies, comparing its neural effects to those of structurally similar odorants like vanillin (B372448) and vanillyl ethyl ether, highlights its utility in discerning subtle differences in olfactory perception and the distinct brain activation patterns they elicit. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua This positions this compound as a valuable chemical probe for dissecting the neural correlates of odor processing.

Role in Understanding Olfactory Perception and Discrimination

Research indicates that this compound interacts with olfactory receptors located in the nasal cavity. This interaction triggers a signal transduction pathway that ultimately leads to the perception of its characteristic sweet, vanilla-like scent. Comparative studies, particularly those employing fMRI, have demonstrated that this compound elicits distinct activation patterns in brain regions involved in olfactory processing, memory retrieval, and odor recognition when compared to other odorants such as vanillin and vanillyl ethyl ether. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua These findings contribute to a deeper understanding of the neural mechanisms underlying olfactory discrimination, suggesting that the brain processes even subtly different odorants through discernible pathways. Regions like the orbitofrontal cortex and hippocampus are implicated in the differentiation of odors and the consolidation of odor-induced memories, with studies using compounds like this compound helping to elucidate these roles. researchgate.netresearchgate.netresearchgate.net

Potential in Sensory Neuroscience Research

The investigation into how this compound is perceived and processed by the olfactory system directly contributes to the field of sensory neuroscience. Sensory neuroscience broadly explores how sensory inputs are detected and interpreted by the nervous system. sheffield.ac.ukneurosciencenews.comimotions.com this compound's use in studies that map brain activity in response to olfactory stimuli provides valuable data on the neural circuits and regions involved in the sense of smell. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua While research in sensory neuroscience covers various sensory modalities, the application of chemical probes like this compound in olfactory studies expands our knowledge of this specific sensory pathway. Exploratory research also suggests potential links between olfactory properties, memory consolidation, and emotional well-being, hinting at broader implications for this compound in understanding the interplay between olfaction and other neurological functions, although these areas are still under investigation.

Challenges in Targeted Synthesis and Analytical Characterization

This compound is a synthetic organic compound. scentree.coresearchgate.net Its production typically involves chemical synthesis routes, often starting from precursors such as eugenol (B1671780). scentree.co While the general synthesis pathway is known, achieving targeted synthesis with high purity and yield can present challenges, as is common with many organic compounds. Analytical characterization of this compound involves techniques standard in organic chemistry, such as determining its molecular formula, molecular weight, and physical properties like melting point. scentree.couni.lu Advanced techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry, and chromatography are generally employed for confirming the structure and purity of synthesized organic molecules, including those related to this compound. mdpi.com While the provided information does not detail specific, unique challenges in the synthesis or characterization of this compound itself, research on the synthesis and characterization of related vanillin-based compounds highlights the use of techniques like SEC, TGA, and UV-Vis spectroscopy, which would also be relevant for this compound, implying the standard complexities associated with synthesizing and verifying organic molecules. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.